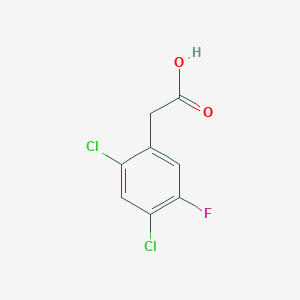

2,4-Dichloro-5-fluorophenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichloro-5-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO2/c9-5-3-6(10)7(11)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLORXCBEGTRHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378844 | |

| Record name | 2,4-Dichloro-5-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10129-77-8 | |

| Record name | 2,4-Dichloro-5-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2,4-Dichloro-5-fluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-fluorophenylacetic acid is a halogenated aromatic carboxylic acid with potential applications in pharmaceutical and agrochemical research. A thorough understanding of its physicochemical properties is fundamental for its development and application, influencing factors such as solubility, absorption, distribution, metabolism, and excretion (ADME) in biological systems. This technical guide provides a summary of the known physicochemical properties of this compound, alongside general experimental protocols for their determination.

Core Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that several of these values are predicted and await experimental verification.

| Property | Value | Source |

| IUPAC Name | 2-(2,4-dichloro-5-fluorophenyl)acetic acid | [1] |

| CAS Number | 10129-77-8 | [1][2] |

| Molecular Formula | C₈H₅Cl₂FO₂ | [1][2] |

| Molecular Weight | 223.03 g/mol | [2] |

| Melting Point | 120-122 °C | [2] |

| Boiling Point (Predicted) | 322.9 ± 37.0 °C | [2] |

| Density (Predicted) | 1.538 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.72 ± 0.10 | [2] |

| Appearance | White to off-white solid | [2] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate and reproducible determination of physicochemical properties. Below are generalized methodologies for key experiments.

Determination of Melting Point (Capillary Method)

The melting point of a solid is a key indicator of its purity.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.[3][4]

-

The capillary tube is placed in a melting point apparatus, often in a heated block or oil bath, alongside a calibrated thermometer.[3][5]

-

The sample is heated slowly and evenly.[4]

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range represents the melting point.[5][6]

-

A sharp melting point range (typically 1-2°C) indicates a high degree of purity.[7]

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa value is a measure of the acidity of a compound and is critical for understanding its ionization state at different pH values.

Methodology:

-

A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.[8][9]

-

The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.[10]

-

A standardized solution of a strong base (e.g., sodium hydroxide) is added incrementally to the solution of the acid.[10]

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[9]

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[11]

Methodology:

-

An excess amount of solid this compound is added to a known volume of an aqueous buffer of a specific pH in a sealed flask.[12][13]

-

The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period to allow the system to reach equilibrium (typically 24-72 hours).[13]

-

After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle.[12]

-

A sample of the supernatant is carefully removed and filtered or centrifuged to remove any undissolved particles.[14]

-

The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14]

Determination of the Partition Coefficient (logP) by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties. The RP-HPLC method offers a rapid and reliable alternative to the traditional shake-flask method.[15][16]

Methodology:

-

An HPLC system equipped with a reverse-phase column (e.g., C18) and a UV detector is used.[17]

-

A mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile) is employed.[18]

-

A series of standard compounds with known logP values are injected onto the column, and their retention times are measured.[17]

-

A calibration curve is constructed by plotting the logarithm of the capacity factor (log k') of the standards against their known logP values.[16]

-

This compound is then injected under the same chromatographic conditions, and its retention time is determined.

-

The log k' for the target compound is calculated from its retention time and the void time of the column.

-

The logP of this compound is then determined by interpolation from the calibration curve.[16]

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a compound like this compound.

Caption: Experimental workflow for physicochemical property determination.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound | 10129-77-8 [amp.chemicalbook.com]

- 3. byjus.com [byjus.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. pennwest.edu [pennwest.edu]

- 7. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]

- 8. web.mit.edu [web.mit.edu]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. tandfonline.com [tandfonline.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 17. ecetoc.org [ecetoc.org]

- 18. researchgate.net [researchgate.net]

Determining the Solubility of 2,4-Dichloro-5-fluorophenylacetic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 2,4-Dichloro-5-fluorophenylacetic acid in various organic solvents. Due to a lack of readily available quantitative solubility data in public literature, this document focuses on equipping researchers with the necessary experimental protocols to generate this critical data in-house. Understanding the solubility of this compound is essential for a range of applications, including formulation development, process chemistry, and analytical method development.

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common organic solvents. The generation of such data is crucial for its practical application and would be a valuable contribution to the chemical community. The following sections detail the experimental procedures to determine this data accurately.

Experimental Protocols

The determination of the solubility of a solid compound in a liquid solvent is a fundamental experimental procedure. The two most common and reliable methods are the Isothermal Equilibrium Method (also known as the Shake-Flask Method) and the Gravimetric Method.

Isothermal Equilibrium (Shake-Flask) Method

This is a widely used and robust method to determine the equilibrium solubility of a compound at a specific temperature.[1][2]

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature for a sufficient period to reach a saturated solution. The concentration of the solute in the saturated solution is then determined by a suitable analytical technique.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, etc.)

-

Vials or flasks with secure caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. "Excess" means that undissolved solid should be visible after the equilibration period.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixtures to shake for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[2] The time required to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Gravimetric Method

The gravimetric method is a simpler, albeit potentially less precise, method that can be used for determining solubility.[3][4][5]

Principle: A known volume or weight of a saturated solution is evaporated to dryness, and the mass of the remaining solid solute is determined.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents

-

Vials or flasks with secure caps

-

Constant temperature bath

-

Filtration apparatus (e.g., filter paper and funnel)

-

Evaporating dish or watch glass

-

Analytical balance

-

Oven

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the Isothermal Equilibrium Method (steps 1 and 2).

-

Sample Collection: After equilibration, filter the saturated solution to remove any undissolved solid.

-

Measurement: Accurately weigh a clean, dry evaporating dish. Pipette a known volume (e.g., 10 mL) of the clear, saturated filtrate into the pre-weighed evaporating dish and weigh the dish with the solution.

-

Evaporation: Carefully evaporate the solvent from the solution in a fume hood. This can be done at room temperature or by gentle heating in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Drying and Weighing: Once the solvent is completely evaporated, dry the evaporating dish containing the solid residue in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved. Cool the dish in a desiccator before weighing.

-

Calculation:

-

Weight of the solute = (Weight of the dish + dry solute) - (Weight of the empty dish)

-

Weight of the solvent = (Weight of the dish + solution) - (Weight of the dish + dry solute)

-

Solubility can be expressed as grams of solute per 100 grams of solvent or other relevant units.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the Isothermal Equilibrium (Shake-Flask) Method for determining solubility.

Caption: Workflow for the Isothermal Equilibrium (Shake-Flask) Solubility Determination Method.

References

Technical Guide: Melting Point Determination of 2,4-Dichloro-5-fluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the determination of the melting point for 2,4-Dichloro-5-fluorophenylacetic acid, a key physical property for substance identification and purity assessment. The document outlines the reported melting point and details the standardized experimental protocols for its verification.

Data Presentation

The melting point of a crystalline solid is a critical physical constant used to characterize the substance. Impurities typically depress and broaden the melting point range. The reported melting point for this compound is summarized below.

| Compound Name | CAS Number | Reported Melting Point (°C) |

| This compound | 10129-77-8 | 110-112[1] |

Experimental Protocols for Melting Point Determination

The following are detailed methodologies for accurately determining the melting point of this compound. These protocols are standard in organic chemistry laboratories.

Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

This is a common and efficient method for determining the melting point of a solid.

Materials:

-

This compound (finely powdered and dry)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp)

-

Spatula

-

Mortar and pestle (if sample is not finely powdered)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry, as moisture can depress the melting point.[2][3] If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample until a small amount of solid is forced into the tube.[2][3] Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down. The packed sample height should be approximately 2-3 mm.[3][4]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Initial Rapid Heating: Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point of 110°C.

-

Slow Heating and Observation: Decrease the heating rate to 1-2°C per minute as the temperature approaches the expected melting point.[4][5]

-

Recording the Melting Range:

-

Record the temperature at which the first droplet of liquid is observed. This is the beginning of the melting range.

-

Record the temperature at which the entire sample has completely melted into a clear liquid. This is the end of the melting range.[2]

-

-

Cooling and Repeat: Allow the apparatus to cool significantly before performing a second determination to ensure accuracy.

Thiele Tube Method

The Thiele tube method utilizes a circulating oil bath to provide uniform heating of the sample.

Materials:

-

This compound (finely powdered and dry)

-

Capillary tube (sealed at one end)

-

Thiele tube

-

High-boiling point mineral oil or silicone oil

-

Thermometer (-10°C to 200°C range)

-

Rubber band or a small piece of rubber tubing

-

Bunsen burner or microburner

-

Clamp and stand

Procedure:

-

Sample Preparation: Prepare and load the capillary tube with this compound as described in section 2.1.

-

Apparatus Assembly:

-

Attach the capillary tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[6][7] The rubber band should be positioned above the level of the oil to prevent it from dissolving in the hot oil.

-

Fill the Thiele tube with oil to a level just above the top of the side arm.

-

Insert the thermometer and attached capillary tube into the Thiele tube, immersing the thermometer bulb and the sample in the oil.

-

-

Heating: Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner.[2] The design of the tube will cause convection currents to circulate the oil, ensuring even heating.

-

Observation and Recording:

-

Observe the sample closely as the temperature rises.

-

Record the temperature at which melting begins and the temperature at which the sample is completely liquefied to determine the melting range.[7]

-

-

Cooling: Allow the apparatus to cool completely before disassembling.

Digital Melting Point Apparatus

Modern digital instruments offer automated determination of the melting point.

Materials:

-

This compound (finely powdered and dry)

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus

Procedure:

-

Sample Preparation: Load the capillary tube with the sample as described in section 2.1.

-

Apparatus Setup:

-

Turn on the digital melting point apparatus.

-

Set the starting temperature to about 15-20°C below the expected melting point.

-

Set the heating rate (ramp rate) to 1-2°C per minute for an accurate measurement.[8]

-

-

Measurement:

-

Insert the capillary tube into the sample holder.

-

Initiate the heating program.

-

The apparatus will heat the sample and often use a light beam and a detector to automatically determine the melting range, which is then displayed on the screen.[9] Manual observation through a magnifying lens is also typically possible.[8]

-

-

Data Recording: Record the initial and final melting temperatures provided by the instrument.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the melting point of a solid organic compound like this compound.

Caption: Workflow for Melting Point Determination.

References

- 1. Fluorophenylacetic acid series | Chemical Product Catalog - Chemsrc [chemsrc.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jk-sci.com [jk-sci.com]

- 5. SOP for Operation Procedure for Melting Point Apparatus [m-pharmainfo.com]

- 6. timstar.co.uk [timstar.co.uk]

- 7. Thiele tube - Wikipedia [en.wikipedia.org]

- 8. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

- 9. contechweighingscales.com [contechweighingscales.com]

Spectral Analysis of 2,4-Dichloro-5-fluorophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H NMR and ¹³C NMR spectra of 2,4-Dichloro-5-fluorophenylacetic acid. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages spectral data from structurally analogous molecules to predict the chemical shifts and coupling constants. This information is crucial for the structural elucidation and purity assessment of this compound in research and drug development settings.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the two chlorine atoms and the fluorine atom on the phenyl ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 7.6 | Doublet of doublets (dd) | J(H-F) ≈ 7-9 Hz, J(H-H) ≈ 2 Hz |

| H-6 | ~ 7.4 | Doublet (d) | J(H-F) ≈ 4-6 Hz |

| CH₂ | ~ 3.7 | Singlet (s) | - |

| COOH | ~ 11-13 | Broad Singlet (br s) | - |

Disclaimer: The data presented in this table is predicted based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are significantly affected by the halogen substituents, and the fluorine atom will introduce C-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J, Hz) |

| C-1 | ~ 132 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz |

| C-2 | ~ 135 | Doublet (d) | ³J(C-F) ≈ 5-10 Hz |

| C-3 | ~ 120 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz |

| C-4 | ~ 128 | Singlet (s) | - |

| C-5 | ~ 158 | Doublet (d) | ¹J(C-F) ≈ 240-250 Hz |

| C-6 | ~ 118 | Doublet (d) | ³J(C-F) ≈ 5-10 Hz |

| CH₂ | ~ 40 | Singlet (s) | - |

| COOH | ~ 175 | Singlet (s) | - |

Disclaimer: The data presented in this table is predicted based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary.

Experimental Protocols

A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for a solid sample like this compound is outlined below.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired chemical shift of the residual solvent peak.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: Approximately 16 ppm.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Baseline correct the spectrum.

-

Integrate the signals.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

3. ¹³C NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher for a 400 MHz ¹H instrument).

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: Approximately 220-250 ppm.

-

Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Baseline correct the spectrum.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the solvent peak.

-

Visualizations

The following diagrams illustrate the molecular structure with predicted NMR assignments and a typical experimental workflow for NMR analysis.

Caption: Molecular structure and predicted NMR assignments.

Caption: Standard experimental workflow for NMR analysis.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,4-Dichloro-5-fluorophenylacetic Acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,4-Dichloro-5-fluorophenylacetic acid. The fragmentation pathways discussed are based on established principles of mass spectrometry and analysis of structurally related molecules, including halogenated aromatic compounds and phenylacetic acids.

Predicted Fragmentation Pathway

Under electron ionization (EI) at a standard energy of 70 eV, this compound is expected to undergo several key fragmentation reactions. The primary fragmentation event is anticipated to be the alpha-cleavage of the carboxylic acid group, a characteristic fragmentation for this class of compounds.[1][2][3]

The initial ionization will form a molecular ion radical cation ([M]+•) at a mass-to-charge ratio (m/z) of 222, considering the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O). Due to the presence of two chlorine atoms, the molecular ion will exhibit a characteristic isotopic cluster at M, M+2, and M+4 with an approximate ratio of 9:6:1.

The most significant fragmentation is the loss of the carboxymethyl radical (•COOH), which has a mass of 45 Da.[3] This cleavage results in the formation of a highly stabilized dichlorofluorobenzyl cation at m/z 177. This fragment may rearrange to a more stable tropylium-like structure. This fragment is often the base peak in the spectra of phenylacetic acids.

Subsequent fragmentation of the m/z 177 ion involves the loss of chlorine and hydrogen chloride. The loss of a chlorine radical (•Cl) leads to a fragment at m/z 142, while the elimination of a neutral hydrogen chloride (HCl) molecule results in an ion at m/z 141.[4] These pathways are common for chlorinated aromatic cations.

Data Presentation: Predicted Mass Fragments

The following table summarizes the major ions predicted to be observed in the 70 eV EI-mass spectrum of this compound. The m/z values correspond to the ions containing the ³⁵Cl isotope. Fragments containing chlorine will exhibit corresponding peaks at M+2, M+4, etc., depending on the number of chlorine atoms.

| m/z (for ³⁵Cl isotopes) | Proposed Fragment Ion | Proposed Neutral Loss | Predicted Relative Abundance |

| 222, 224, 226 | [C₈H₅Cl₂FO₂]⁺• (Molecular Ion) | - | Low to Medium |

| 177, 179, 181 | [C₇H₄Cl₂F]⁺ | •COOH | High (Likely Base Peak) |

| 142, 144 | [C₇H₄ClF]⁺ | •COOH, •Cl | Medium |

| 141, 143 | [C₇H₃ClF]⁺• | •COOH, HCl | Medium |

| 45 | [COOH]⁺ | C₇H₄Cl₂F• | Low to Medium |

Experimental Protocols

This section outlines a standard methodology for acquiring the mass spectrum of this compound.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. A direct insertion probe can also be used if the compound has low volatility.

Sample Preparation:

-

Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

-

(Optional but Recommended for GC) For improved volatility and chromatographic peak shape, derivatize the carboxylic acid to its methyl ester. This can be achieved by adding a methylating agent like diazomethane or by heating with BF₃/methanol.[5]

-

Inject 1 µL of the prepared solution into the GC-MS system.

Gas Chromatography (GC) Parameters (if used):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp up to 280°C at a rate of 15°C/min, and hold for 5 minutes.

-

Transfer Line Temperature: 280°C

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[2]

-

Ion Source Temperature: 230°C.[2]

-

Mass Range: Scan from m/z 40 to 350.

-

Scan Rate: 2 scans/second.

Data Acquisition and Analysis: Acquire the mass spectrum for the duration of the chromatographic peak corresponding to the analyte or its derivative. Identify the molecular ion and major fragment ions. Compare the resulting spectrum with the predicted fragmentation pattern for structural confirmation.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation cascade for this compound under electron ionization.

Caption: Predicted EI fragmentation pathway of this compound.

References

- 1. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 2. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Carboxylic acid functional group analysis using constant neutral loss scanning-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of Novel 2,4-Dichloro-5-fluorophenylacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of novel derivatives of 2,4-dichloro-5-fluorophenylacetic acid. This class of compounds has garnered significant interest within the medicinal chemistry community due to its promising analgesic, anti-inflammatory, and antimicrobial properties. This document aims to serve as a core resource, offering detailed experimental protocols, structured data for comparative analysis, and visualizations of synthetic and biological pathways to facilitate further research and development in this area.

Introduction

This compound is a halogenated phenylacetic acid derivative that serves as a versatile scaffold for the synthesis of a variety of heterocyclic compounds with potential pharmacological activities. The unique substitution pattern on the phenyl ring, featuring two chlorine atoms and a fluorine atom, significantly influences the electronic and lipophilic properties of the molecule, which in turn can modulate its biological activity. Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent examples like diclofenac.[1] The derivatives of this compound are being explored as next-generation therapeutic agents with potentially improved efficacy and safety profiles.

Research has primarily focused on the development of novel thiazolotriazole derivatives, which have demonstrated significant anti-inflammatory and analgesic effects in preclinical studies.[2] This guide will delve into the synthetic methodologies for preparing these and other derivatives, provide detailed characterization data, and summarize their biological activities.

Synthesis of this compound and its Derivatives

The synthesis of the target derivatives typically commences with the preparation of the parent this compound, followed by its conversion into various amide, ester, hydrazide, and ultimately, heterocyclic derivatives.

Synthesis of the Parent Acid: this compound

A robust and scalable synthesis of this compound is crucial for the exploration of its derivatives. While several synthetic routes are plausible, a common approach involves the conversion of a suitable precursor like 2,4-dichloro-5-fluoroacetophenone.

One potential pathway is the Willgerodt-Kindler reaction , which transforms an aryl alkyl ketone into a thioamide, followed by hydrolysis to the corresponding carboxylic acid.[3][4]

Alternatively, the synthesis can proceed via the corresponding benzyl cyanide. The hydrolysis of 2-(2,4-dichloro-5-fluorophenyl)acetonitrile under acidic or basic conditions would yield the desired phenylacetic acid.[5]

A detailed experimental protocol for a related compound, 2,4,5-trifluorophenylacetic acid, involves the reaction of 1,2,4-trifluorobenzene with sodium cyanide, followed by hydrolysis, suggesting a possible route from 1,3-dichloro-4-fluorobenzene.[6]

Synthesis of Key Intermediates and Final Derivatives

The carboxylic acid functional group of this compound is the primary handle for derivatization. Standard organic chemistry transformations can be employed to synthesize a library of compounds.

Amide derivatives can be readily prepared by activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. Direct coupling of the carboxylic acid with an amine using coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is also a widely used method.

Ester derivatives are typically synthesized through Fischer esterification, which involves refluxing the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

The synthesis of hydrazides is a key step towards the preparation of many heterocyclic derivatives. This compound can be converted to its methyl or ethyl ester, which is then treated with hydrazine hydrate to yield the corresponding hydrazide.

A significant class of derivatives with promising biological activity are the thiazolotriazoles. The synthesis of these compounds, as described by Karthikeyan et al. (2009), begins with the conversion of this compound to its corresponding 4H-1,2,4-triazole-3-thiol intermediate. This triazole is then used as a building block for the construction of the fused thiazolotriazole ring system.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of key intermediates and representative derivatives.

General Synthesis of 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol

-

Step 1: Esterification of this compound. A mixture of this compound and an excess of methanol containing a catalytic amount of concentrated sulfuric acid is refluxed for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the residue is worked up to yield the methyl ester.

-

Step 2: Hydrazinolysis of the Ester. The methyl ester is dissolved in ethanol, and an excess of hydrazine hydrate is added. The mixture is refluxed for several hours. After cooling, the precipitated product, this compound hydrazide, is collected by filtration.

-

Step 3: Formation of Potassium Dithiocarbazinate. The hydrazide is treated with carbon disulfide in the presence of potassium hydroxide in absolute ethanol. The mixture is stirred for an extended period to yield the potassium dithiocarbazinate salt.

-

Step 4: Cyclization to the Triazole-thiol. The potassium dithiocarbazinate is refluxed with hydrazine hydrate. The reaction mixture is then cooled and acidified with a mineral acid to precipitate the desired 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol.

General Synthesis of Thiazolotriazole Derivatives

The synthesized 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol can be reacted with various α-halo ketones or α-halo esters to construct the thiazole ring, leading to a library of thiazolotriazole derivatives. The reaction is typically carried out in a suitable solvent like ethanol in the presence of a base.

Characterization Data

The synthesized compounds are characterized using a combination of spectroscopic and analytical techniques to confirm their structure and purity. The following tables summarize typical characterization data for the parent acid and its derivatives.

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| CAS Number | 10129-77-8 |

| Molecular Formula | C₈H₅Cl₂FO₂ |

| Molecular Weight | 223.03 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| ¹H NMR (CDCl₃, δ ppm) | Not available |

| ¹³C NMR (CDCl₃, δ ppm) | Not available |

| IR (KBr, cm⁻¹) | Not available |

| Mass Spec (m/z) | Not available |

Table 2: Characterization Data for Representative Thiazolotriazole Derivatives

| Compound ID | R Group | Molecular Formula | Yield (%) | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) | Mass Spec (m/z) |

| 8a | Phenyl | C₁₇H₁₀Cl₂FN₅S | 78 | 210-212 | 7.2-8.0 (m, 8H, Ar-H), 4.2 (s, 2H, CH₂) | 421 (M⁺) |

| 8c | 4-Chlorophenyl | C₁₇H₉Cl₃FN₅S | 82 | 234-236 | 7.3-8.1 (m, 7H, Ar-H), 4.3 (s, 2H, CH₂) | 455 (M⁺) |

| 8d | 4-Fluorophenyl | C₁₇H₉Cl₂F₂N₅S | 80 | 220-222 | 7.2-8.0 (m, 7H, Ar-H), 4.2 (s, 2H, CH₂) | 439 (M⁺) |

| 8h | 4-Nitrophenyl | C₁₇H₉Cl₂FN₆O₂S | 85 | 258-260 | 7.4-8.4 (m, 7H, Ar-H), 4.4 (s, 2H, CH₂) | 466 (M⁺) |

(Data derived from Karthikeyan et al., 2009)

Biological Activity

Derivatives of this compound have been primarily investigated for their anti-inflammatory and analgesic activities.

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often evaluated using in vivo models such as the carrageenan-induced paw edema test in rats. This assay measures the ability of a compound to reduce the swelling induced by the inflammatory agent carrageenan.

Table 3: In Vivo Anti-inflammatory Activity of Thiazolotriazole Derivatives

| Compound ID | Dose (mg/kg) | % Inhibition of Paw Edema (after 3h) |

| 8c | 100 | 45.8 |

| 8d | 100 | 48.2 |

| 8h | 100 | 52.5 |

| Diclofenac Sodium | 50 | 55.3 |

(Data derived from Karthikeyan et al., 2009)

The mechanism of anti-inflammatory action for many phenylacetic acid derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation.[7] Further studies are needed to elucidate the specific COX-1/COX-2 selectivity profile of these novel derivatives.

Analgesic Activity

The analgesic properties are commonly assessed using the acetic acid-induced writhing test in mice. This test measures the ability of a compound to reduce the number of abdominal constrictions (writhes) induced by the injection of acetic acid, a model of visceral pain.

Table 4: In Vivo Analgesic Activity of Thiazolotriazole Derivatives

| Compound ID | Dose (mg/kg) | % Protection from Writhing |

| 8d | 100 | 68.4 |

| 8e | 100 | 65.2 |

| 8h | 100 | 72.8 |

| Aspirin | 100 | 75.6 |

(Data derived from Karthikeyan et al., 2009)

The analgesic effects of these compounds are likely linked to their anti-inflammatory properties, specifically the inhibition of prostaglandin synthesis, as prostaglandins are known to sensitize nociceptors.

Visualizations

Synthetic Pathway

The following diagram illustrates the general synthetic route to the thiazolotriazole derivatives of this compound.

Experimental Workflow

The workflow for the synthesis and biological evaluation of these novel compounds is depicted below.

Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of phenylacetic acid derivatives are often mediated through the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in prostaglandin synthesis.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with significant anti-inflammatory and analgesic potential. This guide has provided a foundational understanding of their synthesis, characterization, and biological activity.

Future research in this area should focus on:

-

Optimization of the synthetic route to the parent acid to improve yield and scalability.

-

Expansion of the derivative library to explore a wider range of heterocyclic systems and functional group modifications.

-

In-depth structure-activity relationship (SAR) studies to identify the key structural features responsible for the observed biological activities.

-

Elucidation of the precise mechanism of action , including determination of COX-1/COX-2 selectivity and investigation of other potential molecular targets.

-

Pharmacokinetic and toxicological profiling of the most promising lead compounds to assess their drug-like properties and safety.

By systematically addressing these areas, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the development of novel and effective treatments for inflammatory disorders and pain.

References

- 1. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2,4,5-Trifluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Preliminary Biological Screening of 2,4-Dichloro-5-fluorophenylacetic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a framework for the preliminary biological screening of novel analogs of 2,4-dichloro-5-fluorophenylacetic acid. Phenylacetic acid derivatives are a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This document details proposed synthetic routes, comprehensive experimental protocols for a panel of preliminary biological assays, and a framework for data analysis and visualization. The objective is to provide a robust starting point for the investigation of this class of compounds for potential therapeutic applications.

Introduction

Substituted phenylacetic acids are privileged structures in drug discovery, with derivatives demonstrating antimicrobial, anti-inflammatory, and anticancer properties. The specific compound, this compound, incorporates several key features: a phenylacetic acid core, known for its diverse biological roles; chlorine and fluorine substituents, which can modulate lipophilicity, metabolic stability, and binding interactions; and a specific substitution pattern that may confer selectivity for certain biological targets. This guide proposes a systematic approach to the initial biological evaluation of analogs derived from this core structure.

Proposed Synthetic Pathway for Analogs

The synthesis of this compound analogs can be achieved through various established synthetic methodologies. A plausible and versatile approach involves the Suzuki coupling reaction to introduce diversity at the phenyl ring, followed by functional group manipulations to yield the final carboxylic acid.[1]

Caption: Proposed synthetic workflow for this compound analogs.

Preliminary Biological Screening Cascade

A tiered approach to preliminary biological screening allows for efficient identification of promising candidates. The proposed cascade includes primary assays for broad biological activity, followed by more specific secondary assays for active compounds.

Caption: Tiered screening cascade for biological evaluation of analogs.

Experimental Protocols

General Cell Culture

Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) and normal cell lines (e.g., HEK293) will be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2] Cells will be cultured in a humidified incubator at 37°C with 5% CO2.[3]

Cytotoxicity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[2]

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of the synthesized analogs (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 48 hours. 5-Fluorouracil can be used as a positive control.[2]

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Procedure:

-

Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Data Presentation

Quantitative data from the preliminary screening should be summarized in clear, concise tables for comparative analysis.

Table 1: In Vitro Cytotoxicity of this compound Analogs

| Compound ID | R-Group Modification | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HepG2 | IC50 (µM) vs. HEK293 | Selectivity Index (SI)* |

| Parent | -H | >100 | >100 | >100 | - |

| Analog 1 | -CH3 | 25.4 | 32.1 | 85.2 | 3.35 |

| Analog 2 | -OCH3 | 15.8 | 19.5 | 60.7 | 3.84 |

| Analog 3 | -CF3 | 5.2 | 8.9 | 45.3 | 8.71 |

| Analog 4 | -NO2 | 12.1 | 15.6 | 55.4 | 4.58 |

| 5-FU | (Control) | 5.32 | 6.9 | 1.2 | 0.23 |

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells (MCF-7)

Table 2: Antimicrobial Activity of this compound Analogs

| Compound ID | R-Group Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| Parent | -H | 128 | >256 | >256 |

| Analog 1 | -CH3 | 64 | 128 | 256 |

| Analog 2 | -OCH3 | 32 | 64 | 128 |

| Analog 3 | -CF3 | 16 | 32 | 64 |

| Analog 4 | -NO2 | 32 | 64 | 128 |

| Ciprofloxacin | (Control) | 1 | 0.5 | - |

| Fluconazole | (Control) | - | - | 4 |

Potential Signaling Pathway Involvement

For analogs demonstrating significant cytotoxicity, further investigation into the underlying mechanism of action is warranted. A common pathway implicated in chemotherapy-induced apoptosis is the intrinsic (mitochondrial) pathway.

Caption: Hypothetical intrinsic apoptosis pathway induced by active analogs.

Conclusion

This technical guide provides a comprehensive framework for the initial biological evaluation of this compound analogs. The proposed synthetic strategies, detailed experimental protocols, and structured data presentation will facilitate the identification of promising lead compounds for further development. The successful execution of this screening cascade will provide valuable insights into the therapeutic potential of this novel class of molecules. Further studies will be required to elucidate the precise mechanisms of action and to evaluate the in vivo efficacy and safety of the most promising candidates.

References

Unraveling the Cellular Enigma: A Proposed Mechanism of Action for 2,4-Dichloro-5-fluorophenylacetic Acid

A Technical Guide for Advanced Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific studies detailing the mechanism of action of 2,4-Dichloro-5-fluorophenylacetic acid in cellular models are not available in the public domain. This guide, therefore, presents a series of hypothetical mechanisms and proposed experimental protocols based on the well-documented cellular effects of its structural analog, 2,4-Dichlorophenoxyacetic acid (2,4-D). The objective is to provide a rigorous scientific framework for future research into this compound.

Executive Summary

This compound is a halogenated phenylacetic acid derivative. While its direct biological activities are largely uncharacterized, its structural similarity to the widely studied herbicide 2,4-D suggests a potential for inducing cellular stress and cytotoxicity. Studies on 2,4-D have demonstrated its capacity to induce oxidative stress, disrupt mitochondrial function, and trigger apoptosis in various mammalian cell lines.[1][2] It is hypothesized that this compound may act through similar pathways, with the fluorine substitution potentially influencing its potency and cellular uptake. This document outlines a proposed research plan to investigate these potential mechanisms of action.

Proposed Core Mechanism: Induction of Oxidative Stress-Mediated Apoptosis

Based on the known effects of structurally related compounds, we propose that this compound's primary mechanism of action in cellular models involves the induction of oxidative stress, leading to mitochondrial dysfunction and culminating in programmed cell death (apoptosis).

Hypothesized Signaling Pathway

The proposed signaling cascade posits that this compound penetrates the cell membrane and induces the generation of Reactive Oxygen Species (ROS). This surge in ROS leads to a decrease in the mitochondrial membrane potential (MMP), triggering the release of pro-apoptotic factors from the mitochondria. This, in turn, activates the caspase cascade, leading to the execution of apoptosis.

Proposed Experimental Investigation

To validate the hypothesized mechanism of action, a multi-stage experimental approach is proposed. This will involve a series of in vitro assays on a suitable human cell line (e.g., HeLa, HepG2).

Experimental Workflow

The proposed workflow begins with determining the cytotoxic potential of the compound, followed by investigations into the underlying mechanisms of cell death.

Detailed Experimental Protocols

Phase 1: Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound and calculate its half-maximal inhibitory concentration (IC50).

-

Methodology:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability will be expressed as a percentage of the control (untreated cells).

-

Phase 2: Intracellular ROS Detection Assay

-

Objective: To measure the generation of intracellular ROS upon treatment with the compound.

-

Methodology:

-

Seed cells in a 96-well black plate.

-

Treat cells with the IC50 concentration of this compound for various time points (e.g., 1, 3, 6, 12 hours).

-

Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

-

Phase 3: Mitochondrial Membrane Potential (MMP) Assay

-

Objective: To assess the effect of the compound on mitochondrial integrity.

-

Methodology:

-

Seed cells in a 96-well plate and treat with the IC50 concentration of the compound.

-

After treatment, wash the cells with PBS and stain with 5 µM JC-1 dye for 20 minutes at 37°C.

-

Wash the cells with PBS.

-

Measure the fluorescence of JC-1 aggregates (red) at Ex/Em = 535/590 nm and JC-1 monomers (green) at Ex/Em = 485/535 nm.

-

The ratio of red to green fluorescence will be calculated as an indicator of MMP. A decrease in this ratio signifies mitochondrial depolarization.

-

Phase 4: Western Blot Analysis of Apoptosis Markers

-

Objective: To detect the activation of key proteins in the apoptotic pathway.

-

Methodology:

-

Treat cells with the IC50 concentration of the compound for 24 and 48 hours.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on a 12% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, and β-actin (as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Hypothetical Data Presentation

The following tables represent the anticipated structure for presenting the quantitative data from the proposed experiments.

Table 1: Cytotoxicity of this compound on Human Cells

| Treatment Duration | IC50 (µM) |

| 24 hours | Hypothetical Value |

| 48 hours | Hypothetical Value |

| 72 hours | Hypothetical Value |

Table 2: Effect of this compound on Intracellular ROS Levels

| Treatment Time (hours) | Fold Change in Fluorescence Intensity (vs. Control) |

| 1 | Hypothetical Value |

| 3 | Hypothetical Value |

| 6 | Hypothetical Value |

| 12 | Hypothetical Value |

Table 3: Effect of this compound on Mitochondrial Membrane Potential

| Treatment Time (hours) | Red/Green Fluorescence Ratio (Normalized to Control) |

| 6 | Hypothetical Value |

| 12 | Hypothetical Value |

| 24 | Hypothetical Value |

Table 4: Densitometric Analysis of Apoptosis-Related Proteins

| Protein | Treatment Time (hours) | Relative Protein Expression (Normalized to β-actin) |

| Cleaved Caspase-3 | 24 | Hypothetical Value |

| 48 | Hypothetical Value | |

| Cleaved PARP | 24 | Hypothetical Value |

| 48 | Hypothetical Value | |

| Bax/Bcl-2 Ratio | 24 | Hypothetical Value |

| 48 | Hypothetical Value |

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for elucidating the mechanism of action of this compound in cellular models. By systematically evaluating its effects on cell viability, oxidative stress, mitochondrial function, and apoptosis, researchers can build a robust understanding of its cellular toxicology and potential therapeutic applications. The proposed experimental protocols are based on established methodologies and are designed to yield clear, quantifiable data to support or refute the central hypothesis. The successful execution of this research plan will significantly contribute to the scientific knowledge of this understudied compound.

References

- 1. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,4-D causes oxidative stress induction and apoptosis in human dental pulp stem cells (hDPSCs) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of 2,4-Dichloro-5-fluorophenylacetic Acid (CAS 10129-77-8): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-fluorophenylacetic acid is a halogenated aromatic carboxylic acid. Its chemical structure, featuring a phenylacetic acid core with two chlorine atoms and one fluorine atom as substituents on the phenyl ring, suggests specific spectroscopic signatures. Understanding these characteristics is crucial for its identification, purity assessment, and elucidation of its role in various chemical and biological processes.

Chemical Structure:

Chemical Structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.7 | Singlet | 2H | -CH₂- |

| ~ 7.3 - 7.6 | Multiplet | 2H | Aromatic CH |

| ~ 10-12 | Broad Singlet | 1H | -COOH |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 40 | -CH₂- |

| ~ 115-140 (multiple peaks with C-F coupling) | Aromatic C |

| ~ 175 | -COOH |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~ 1700 | Strong | C=O stretch (Carboxylic acid) |

| 1450-1600 | Medium-Strong | Aromatic C=C stretch |

| 1000-1200 | Strong | C-F stretch |

| 600-800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 222/224/226 | Molecular ion ([M]⁺) peak cluster due to chlorine isotopes (³⁵Cl and ³⁷Cl) |

| 177/179/181 | Fragment ion ([M-COOH]⁺) peak cluster |

| 149 | Fragment ion ([M-CH₂COOH]⁺) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Absorption (Solvent: Methanol or Ethanol)

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~ 270-290 | Moderate | π → π* transitions of the aromatic ring |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic acid like this compound.

NMR Spectroscopy (General Protocol)

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, relaxation delay of 1-2 seconds). For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks and determine the chemical shifts relative to a reference standard (e.g., TMS).

IR Spectroscopy (General Protocol - KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Process the spectrum to identify the wavenumbers of the absorption bands.

Mass Spectrometry (General Protocol - Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Ionize the sample using a standard electron ionization (EI) source (e.g., at 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Processing: Detect the ions and process the data to generate a mass spectrum, showing the relative abundance of each ion.

UV-Vis Spectroscopy (General Protocol)

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol) of a known concentration.

-

Instrument Setup: Calibrate the UV-Vis spectrophotometer using a blank solution (the pure solvent).

-

Data Acquisition: Place the sample solution in a quartz cuvette and record the absorbance spectrum over a specific wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

A generalized workflow for spectroscopic analysis.

IUPAC name and synonyms for 2,4-Dichloro-5-fluorophenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dichloro-5-fluorophenylacetic acid, a halogenated aromatic carboxylic acid of interest in chemical synthesis and potentially in drug discovery. This document details its chemical identity, physicochemical properties, a plausible synthetic route, and discusses its potential, though currently underexplored, role in research and development.

Chemical Identity and Synonyms

This compound is a synthetic organic compound. Its formal IUPAC name is 2-(2,4-dichloro-5-fluorophenyl)acetic acid .[1] This compound is also known by several synonyms, which are crucial for comprehensive literature and database searches.

| Identifier Type | Value |

| IUPAC Name | 2-(2,4-dichloro-5-fluorophenyl)acetic acid |

| Common Name | This compound |

| CAS Number | 10129-77-8 |

| Chemical Formula | C₈H₅Cl₂FO₂ |

| Synonyms | 2-(2,4-Dichloro-5-fluoro-phenyl)acetic acid, 2-(2,4-dichloro-5-fluorophenyl)acetic acid, 2-(2,4-dichloro-5-fluoro-phenyl)ethanoic acid, JRD-1065 |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings. The following table summarizes key quantitative data.

| Property | Value | Source |

| Molecular Weight | 223.03 g/mol | ChemicalBook |

| Melting Point | 120-122 °C | ChemicalBook |

| Boiling Point (Predicted) | 322.9 ± 37.0 °C | ChemicalBook |

| Density (Predicted) | 1.538 ± 0.06 g/cm³ | ChemicalBook |

Synthesis Protocol

Experimental Protocol: A Plausible Two-Step Synthesis

Step 1: Friedel-Crafts Acylation for the Synthesis of 2,4-Dichloro-5-fluoro acetophenone [2]

This step is based on the established industrial production route for the acetophenone precursor.

-

Materials: 2,4-dichlorofluorobenzene, acetyl chloride, anhydrous aluminum chloride, dichloroethylene, water.

-

Procedure:

-

To a reaction vessel, add 2,4-dichlorofluorobenzene, anhydrous aluminum chloride, a proton acid, and dichloroethylene. The molar ratio of anhydrous aluminum chloride to 2,4-dichlorofluorobenzene should be in the range of 0.1-0.5:1.

-

Seal the vessel and commence stirring while heating the mixture to a temperature between 100-150°C. Maintain this temperature for a period of 0.5 to 3 hours.

-

After the reaction period, cool the mixture to 75°C and carefully vent the apparatus to release excess pressure. The vented gas, which is primarily dichloroethylene, should be passed through a condenser for collection.

-

Transfer the reaction mixture to a separate glass reaction bottle and heat to 100-150°C.

-

Slowly add water dropwise over 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a temperature of approximately 130°C. Continue heating for an additional 30 minutes after the water addition is complete.

-

Cool the mixture to below 50°C and add an equal weight of water to dissolve the inorganic salts and separate the organic layer containing the product from the aqueous layer.

-

Isolate the organic layer and purify by fractional distillation. The fraction collected at 112-115°C under a pressure of 5 mmHg is the desired 2,4-Dichloro-5-fluoro acetophenone.

-

Step 2: Haloform Reaction for the Synthesis of this compound

This is a standard organic chemistry transformation to convert a methyl ketone to a carboxylic acid.

-

Materials: 2,4-Dichloro-5-fluoro acetophenone, sodium hypochlorite solution (bleach), sodium hydroxide, hydrochloric acid, diethyl ether.

-

Procedure:

-

Dissolve the 2,4-Dichloro-5-fluoro acetophenone in a suitable solvent like dioxane or tetrahydrofuran.

-

Cool the solution in an ice bath and slowly add an excess of a cooled solution of sodium hypochlorite containing sodium hydroxide.

-

Stir the mixture vigorously at room temperature until the reaction is complete (monitoring by TLC or GC is recommended).

-

Quench the reaction by adding a reducing agent, such as sodium bisulfite, to destroy any excess hypochlorite.

-

Acidify the mixture with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Extract the product into diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

-

Caption: Plausible two-step synthesis of this compound.

Biological Activity and Applications in Drug Development

Currently, there is a significant lack of publicly available data on the specific biological activity, mechanism of action, and potential signaling pathway modulation of this compound. Much of the available literature focuses on the herbicidal properties of the structurally related but distinct compound, 2,4-Dichlorophenoxyacetic acid (2,4-D). It is crucial not to extrapolate the biological effects of 2,4-D to this compound due to structural differences that can significantly alter biological activity.

The presence of fluorine and chlorine atoms on the phenyl ring suggests that this molecule could be a candidate for investigation in several areas of drug discovery:

-

Enzyme Inhibition: Halogen atoms can participate in halogen bonding and other interactions within enzyme active sites, potentially leading to inhibitory activity.

-

Receptor Binding: The substituted phenylacetic acid scaffold is a common motif in pharmacologically active molecules that target a variety of receptors.

-

Metabolic Stability: The fluorine atom may block sites of metabolism, potentially increasing the half-life of a drug candidate.

However, without specific experimental data, these remain speculative applications. Researchers interested in this compound would need to conduct initial screening assays to determine its biological activity profile.

Conclusion and Future Directions

This compound is a well-defined chemical entity with established physicochemical properties and a plausible synthetic route. While its role as a potential pharmaceutical intermediate is suggested by its structure, there is a clear gap in the scientific literature regarding its biological effects. Future research should focus on:

-

Screening for Biological Activity: Testing the compound in a broad range of biological assays to identify potential therapeutic targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand how structural modifications impact biological activity.

-

Toxicological Evaluation: Assessing the cytotoxicity and potential off-target effects of the compound.

The development of a detailed understanding of the biological properties of this compound will be crucial in determining its potential for future applications in drug development and other scientific disciplines.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay Development for 2,4-Dichloro-5-fluorophenylacetic Acid Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-fluorophenylacetic acid is a halogenated phenylacetic acid derivative. While the specific biological activity of this compound is not extensively characterized in publicly available literature, related phenylacetic acid structures have demonstrated a wide range of pharmacological effects, including anti-cancer properties.[1][2] This document outlines a detailed protocol for a series of in vitro assays to characterize the hypothesized anti-proliferative and pro-apoptotic activity of this compound, focusing on its potential as an inhibitor of a hypothetical protein kinase, "Kinase X," a key component in a cancer cell survival signaling pathway.

These protocols provide a framework for the initial stages of drug discovery, enabling researchers to determine the cytotoxic and anti-proliferative effects of the compound and to elucidate its potential mechanism of action.[3][4] The following sections provide detailed methodologies for a cell-based cytotoxicity assay and a biochemical enzyme inhibition assay.

Application Note 1: Cytotoxicity Profiling of this compound

Objective: To determine the cytotoxic effects of this compound on a human cancer cell line (e.g., HeLa) and to calculate its IC50 (half-maximal inhibitory concentration) value.

A fundamental step in the evaluation of a potential anti-cancer agent is to assess its cytotoxicity against cancer cells.[3] The Lactate Dehydrogenase (LDH) release assay is a common method to quantify cell death by measuring the release of LDH, a cytosolic enzyme, from cells with compromised membrane integrity.[3][5]

Experimental Protocol: LDH Cytotoxicity Assay

Materials and Reagents:

-

HeLa cells (or other suitable cancer cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye solutions)

-

Lysis Buffer (positive control)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.

-

Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium with DMSO) and a positive control for maximum LDH release (lysis buffer).[3]

-

Incubation: Incubate the plate for another 48 hours under the same conditions.

-

LDH Measurement: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[3]

-

Reaction Setup: Add 50 µL of the LDH assay reaction mixture (prepared according to the manufacturer's instructions) to each well containing the supernatant.

-

Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[3]

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[3]

Data Analysis:

-

Subtract the background absorbance (from wells with no cells) from all other readings.

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Vehicle control LDH activity) / (Maximum LDH activity - Vehicle control LDH activity)] x 100

-

Plot the percentage of cytotoxicity against the compound concentration and determine the IC50 value using non-linear regression analysis.

Hypothetical Data Summary

| Concentration (µM) | % Cytotoxicity (Mean ± SD) |

| 0.1 | 2.5 ± 0.8 |

| 1 | 8.1 ± 1.2 |

| 10 | 25.4 ± 3.5 |

| 50 | 52.8 ± 4.1 |

| 100 | 78.9 ± 5.6 |

| 200 | 95.2 ± 3.9 |

Application Note 2: Biochemical Assay for Kinase X Inhibition

Objective: To determine the in vitro inhibitory activity of this compound on the purified hypothetical enzyme, Kinase X.

Enzyme inhibition assays are crucial for understanding the mechanism of action of a compound and for quantifying its potency.[6][7] This protocol describes a generic kinase inhibition assay using a purified enzyme.

Experimental Protocol: Kinase X Inhibition Assay

Materials and Reagents:

-

Purified recombinant Kinase X enzyme

-

Kinase X substrate (a specific peptide)

-

This compound

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (optimized for pH and ionic strength)

-

Cofactors (e.g., MgCl2)

-

Staurosporine (positive control inhibitor)

-

96-well microplates (e.g., white plates for luminescence-based detection)

-

Microplate reader capable of luminescence detection

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

Procedure:

-